Comparative Leaving Group Reactivity: Iodide vs. Chloride vs. Bromide in SN2 Reactions
5-Iodo-1-pentanol acetate exhibits substantially higher reactivity in nucleophilic substitution reactions compared to its 5-chloro and 5-bromo analogs. The iodide ion is a far superior leaving group than chloride or bromide due to its larger atomic radius and higher polarizability, which stabilizes the transition state [1]. This class-level inference is fundamental to organic chemistry and is a primary driver for selecting the iodo derivative when rapid and efficient alkylation is required. The practical consequence is that reactions with the iodo compound can often proceed under milder conditions and with shorter reaction times than would be possible with the chloro or bromo counterparts .
| Evidence Dimension | Leaving Group Ability in SN2 Reactions |
|---|---|
| Target Compound Data | Contains primary alkyl iodide moiety (C5) |
| Comparator Or Baseline | 5-Chloro-1-pentanol acetate (CAS 20395-28-2) and 5-Bromo-1-pentanol acetate |
| Quantified Difference | Iodide is a better leaving group than bromide and significantly better than chloride. This is a qualitative, class-level principle based on bond strength and polarizability, not a single numeric value. |
| Conditions | General SN2 reaction conditions; the relative rates of substitution for alkyl halides follow the trend I > Br > Cl. |
Why This Matters
This fundamental reactivity difference dictates that 5-Iodo-1-pentanol acetate is the mandatory precursor for synthetic steps requiring a potent alkylating agent where the chloro or bromo analogs would be unreactive or require forcing conditions that degrade other sensitive functional groups.
- [1] Ningbo Inno Pharmchem Co., Ltd. (2025, September 10). The Chemical Versatility of 5-Iodo-1-pentanol Acetate. https://www.nbinno.com/?news/the-chemical-versatility-of-5-iodo-1-pentanol-acetate View Source
